molecular formula C13H22O4 B14710628 Dibutyl 2-methylbut-2-enedioate CAS No. 22644-92-4

Dibutyl 2-methylbut-2-enedioate

Cat. No.: B14710628
CAS No.: 22644-92-4
M. Wt: 242.31 g/mol
InChI Key: CBTPGSGIWLRAKH-UHFFFAOYSA-N
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Description

Dibutyl 2-methylbut-2-enedioate is a dialkyl ester derived from 2-methylbut-2-enedioic acid (HOOC-C(CH₃)=CH-COOH), where both carboxylic acid groups are esterified with n-butanol. Its molecular formula is C₁₃H₂₂O₄, and it features a conjugated diene system with a methyl substituent.

Properties

CAS No.

22644-92-4

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dibutyl 2-methylbut-2-enedioate

InChI

InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h10H,4-9H2,1-3H3

InChI Key

CBTPGSGIWLRAKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C(C)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2-methylbut-2-enedioate can be synthesized through the esterification of citraconic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-methylbut-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl 2-methylbut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism by which dibutyl 2-methylbut-2-enedioate exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Dibutyl Methylphosphonate (CAS RN: 2404-73-1)

  • Molecular Formula : C₉H₂₁O₃P
  • Functional Group : Phosphonate ester (P=O bond).
  • Applications: Used as a solvent or chemical intermediate in organophosphorus synthesis.
  • Key Differences :
    • Contains a phosphorus atom, enhancing its utility in flame retardants or metal extraction.
    • Lower molecular weight (C₉ vs. C₁₃) compared to this compound.

Di-n-butyl Phthalate (UN 3082)

  • Molecular Formula : C₁₆H₂₂O₄
  • Functional Group : Phthalate ester (aromatic dicarboxylate).
  • Regulatory Status : Classified under UN 3082 for environmental hazards during transport .
  • Applications : Widely used as a plasticizer in polymers.
  • Key Differences :
    • Aromatic backbone increases rigidity and persistence in the environment.
    • Higher carbon content (C₁₆ vs. C₁₃) but identical hydrogen and oxygen counts (C₁₆H₂₂O₄ vs. C₁₃H₂₂O₄).

Dibutyl Hydrogen Phosphonate

  • Molecular Formula : C₈H₁₉O₃P
  • Functional Group : Phosphite ester (P–O–C linkage).
  • Applications : Acts as an antioxidant or stabilizer in industrial formulations .
  • Key Differences :
    • Phosphite esters are more reactive toward oxidation compared to phosphonates or carboxylates.
    • Simpler structure (C₈ vs. C₁₃) with distinct coordination chemistry.

Comparative Data Table

Compound Molecular Formula Functional Group Key Applications Regulatory Notes
This compound C₁₃H₂₂O₄ Aliphatic di-ester, conjugated diene Polymer additives, organic synthesis Not specified in sources
Dibutyl Methylphosphonate C₉H₂₁O₃P Phosphonate ester Solvent, chemical intermediate Schedule 2B04
Di-n-butyl Phthalate C₁₆H₂₂O₄ Phthalate ester Plasticizer UN 3082
Dibutyl Hydrogen Phosphonate C₈H₁₉O₃P Phosphite ester Stabilizer, antioxidant Not specified

Structural and Reactivity Insights

  • This compound: The conjugated diene system may enhance reactivity in cycloaddition reactions.
  • Phosphonate/Phosphite Esters :
    • Phosphorus-containing esters exhibit higher thermal stability and coordination capabilities compared to carboxylates.

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